

# ALW-II-41-27 Kinase Selectivity Profile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | ALW-II-41-27 |           |
| Cat. No.:            | B605359      | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**ALW-II-41-27** is a potent, type-II ATP-competitive small molecule inhibitor primarily targeting the Ephrin type-A receptor 2 (EphA2) tyrosine kinase.[1] As a multi-kinase inhibitor, it demonstrates significant activity against a range of other kinases, making a comprehensive understanding of its selectivity profile crucial for its development as a therapeutic agent and its use as a chemical probe. This guide provides an in-depth overview of the kinase selectivity of **ALW-II-41-27**, detailed experimental methodologies for kinase profiling, and a visualization of the key signaling pathways it modulates.

### **Data Presentation: Kinase Inhibition Profile**

The kinase selectivity of **ALW-II-41-27** has been assessed using various platforms, including in vitro kinase assays and cell-based chemical proteomics. The following tables summarize the available quantitative data from multiple sources.

# Table 1: In Vitro Kinase Inhibition (IC50/Kd Values)

This table presents the half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) values of **ALW-II-41-27** against various kinases as determined by in vitro biochemical assays.



| Kinase          | IC50 (nM) | Kd (nM) | Assay<br>Platform/Source                  |
|-----------------|-----------|---------|-------------------------------------------|
| EphA2           | 11        | 12      | SelectScreen™/Sellec<br>k Chemicals[2][3] |
| DDR2            | 51        | -       | Not Specified/Cayman<br>Chemical[4]       |
| Src             | 14        | -       | Not Specified/Cayman Chemical[4]          |
| RET (wild-type) | 24.7      | -       | Not Specified/Cayman Chemical[4]          |
| RETV804L        | 94.2      | -       | Not Specified/Cayman Chemical[4]          |
| RETV804M        | 15.8      | -       | Not Specified/Cayman Chemical[4]          |

# **Table 2: Cellular Kinase Inhibition (EC50 Values)**

This table displays the half-maximal effective concentration (EC50) of **ALW-II-41-27** in cellular assays, indicating its potency in a biological context.



| Kinase/Cell Line   | EC50 (nM) | Cell Line |
|--------------------|-----------|-----------|
| EphA3 (Tel fusion) | <500      | Ba/F3[5]  |
| Kit (Tel fusion)   | <500      | Ba/F3[5]  |
| Fms (Tel fusion)   | <500      | Ba/F3[5]  |
| KDR (Tel fusion)   | <500      | Ba/F3[5]  |
| FLT1 (Tel fusion)  | <500      | Ba/F3[5]  |
| FGR (Tel fusion)   | <500      | Ba/F3[5]  |
| Src (Tel fusion)   | <500      | Ba/F3[5]  |
| Lyn (Tel fusion)   | <500      | Ba/F3[5]  |
| Bmx (Tel fusion)   | <500      | Ba/F3[5]  |
| Bcr-Abl            | <500      | Ba/F3[5]  |
| RETC634R           | 44        | RAT1[4]   |
| RETM918T           | 56        | RAT1[4]   |

# **Table 3: Kinome-Wide Selectivity Profile (KiNativ)**

The following table presents data from in situ drug-target interaction analysis in H358 xenograft tumors using the KiNativ<sup>™</sup> chemical proteomics platform. The values represent the percentage of inhibition of ATP-biotin probe labeling, indicating the degree of target engagement by **ALW-II-41-27**.



| EphA2         98%           DDR1         96%           Src         95%           Yes         94%           Lyn         93%           Fgr         92%           Abl         91%           Kit         89%           PDGFRα         88%           PDGFRβ         87%           VEGFR2         85%           CSF1R         82%           Lck         78%           p38α         75%           p38β         72%           Raf1         68%           DDR2         65%           EphA8         58%           EphB1         55%           EphB2         53%           EphB3         51%           Frk         45% | Kinase | Percent Inhibition of ATP Binding |
|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------|-----------------------------------|
| Src       95%         Yes       94%         Lyn       93%         Fgr       92%         Abl       91%         Kit       89%         PDGFRα       88%         PDGFRβ       87%         VEGFR2       85%         CSF1R       82%         Lck       78%         p38α       75%         p38β       72%         Raf1       68%         DDR2       65%         EphA5       62%         EphA8       58%         EphB1       55%         EphB2       53%         EphB3       51%                                                                                                                                    | EphA2  | 98%                               |
| Yes       94%         Lyn       93%         Fgr       92%         Abl       91%         Kit       89%         PDGFRα       88%         PDGFRβ       37%         VEGFR2       85%         CSF1R       82%         Lck       78%         p38α       75%         p38β       72%         Raf1       68%         DDR2       65%         EphA6       62%         EphA8       58%         EphB1       55%         EphB2       53%         EphB3       51%                                                                                                                                                          | DDR1   | 96%                               |
| Lyn       93%         Fgr       92%         Abl       91%         Kit       89%         PDGFRα       88%         PDGFRβ       87%         VEGFR2       85%         CSF1R       82%         Lck       78%         p38α       75%         p38β       72%         Raf1       68%         DDR2       65%         EphA5       62%         EphA8       58%         EphB1       55%         EphB2       53%         EphB3       51%                                                                                                                                                                                | Src    | 95%                               |
| Fgr       92%         Abl       91%         Kit       89%         PDGFRα       88%         PDGFRβ       87%         VEGFR2       85%         CSF1R       82%         Lck       78%         p38α       75%         p38β       72%         Raf1       68%         DDR2       65%         EphA5       62%         EphA8       58%         EphB1       55%         EphB2       53%         EphB3       51%                                                                                                                                                                                                      | Yes    | 94%                               |
| Abl       91%         Kit       89%         PDGFRα       88%         PDGFRβ       87%         VEGFR2       85%         CSF1R       82%         Lck       78%         p38α       75%         p38β       72%         Raf1       68%         DDR2       65%         EphA5       62%         EphA8       58%         EphB1       55%         EphB2       53%         EphB3       51%                                                                                                                                                                                                                            | Lyn    | 93%                               |
| Kit       89%         PDGFRα       88%         PDGFRβ       87%         VEGFR2       85%         CSF1R       82%         Lck       78%         p38α       75%         p38β       72%         Raf1       68%         DDR2       65%         EphA5       62%         EphA8       58%         EphB1       55%         EphB2       53%         EphB3       51%                                                                                                                                                                                                                                                  | Fgr    | 92%                               |
| PDGFRα       88%         PDGFRβ       87%         VEGFR2       85%         CSF1R       82%         Lck       78%         p38α       75%         p38β       72%         Raf1       68%         DDR2       65%         EphA5       62%         EphA8       58%         EphB1       55%         EphB2       53%         EphB3       51%                                                                                                                                                                                                                                                                        | Abl    | 91%                               |
| PDGFRβ         87%           VEGFR2         85%           CSF1R         82%           Lck         78%           p38α         75%           p38β         72%           Raf1         68%           DDR2         65%           EphA5         62%           EphA8         58%           EphB1         55%           EphB2         53%           EphB3         51%                                                                                                                                                                                                                                               | Kit    | 89%                               |
| VEGFR2       85%         CSF1R       82%         Lck       78%         p38α       75%         p38β       72%         Raf1       68%         DDR2       65%         EphA5       62%         EphA8       58%         EphB1       55%         EphB2       53%         EphB3       51%                                                                                                                                                                                                                                                                                                                          | PDGFRα | 88%                               |
| CSF1R       82%         Lck       78%         p38α       75%         p38β       72%         Raf1       68%         DDR2       65%         EphA5       62%         EphA8       58%         EphB1       55%         EphB2       53%         EphB3       51%                                                                                                                                                                                                                                                                                                                                                   | PDGFRβ | 87%                               |
| Lck       78%         p38α       75%         p38β       72%         Raf1       68%         DDR2       65%         EphA5       62%         EphA8       58%         EphB1       55%         EphB2       53%         EphB3       51%                                                                                                                                                                                                                                                                                                                                                                           | VEGFR2 | 85%                               |
| p38α       75%         p38β       72%         Raf1       68%         DDR2       65%         EphA5       62%         EphA8       58%         EphB1       55%         EphB2       53%         EphB3       51%                                                                                                                                                                                                                                                                                                                                                                                                 | CSF1R  | 82%                               |
| p38β       72%         Raf1       68%         DDR2       65%         EphA5       62%         EphA8       58%         EphB1       55%         EphB2       53%         EphB3       51%                                                                                                                                                                                                                                                                                                                                                                                                                        | Lck    | 78%                               |
| Raf1       68%         DDR2       65%         EphA5       62%         EphA8       58%         EphB1       55%         EphB2       53%         EphB3       51%                                                                                                                                                                                                                                                                                                                                                                                                                                               | ρ38α   | 75%                               |
| DDR2       65%         EphA5       62%         EphA8       58%         EphB1       55%         EphB2       53%         EphB3       51%                                                                                                                                                                                                                                                                                                                                                                                                                                                                      | p38β   | 72%                               |
| EphA5       62%         EphA8       58%         EphB1       55%         EphB2       53%         EphB3       51%                                                                                                                                                                                                                                                                                                                                                                                                                                                                                             | Raf1   | 68%                               |
| EphA8       58%         EphB1       55%         EphB2       53%         EphB3       51%                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                     | DDR2   | 65%                               |
| EphB1       55%         EphB2       53%         EphB3       51%                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                             | EphA5  | 62%                               |
| EphB2     53%       EphB3     51%                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                           | EphA8  | 58%                               |
| EphB3 51%                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                   | EphB1  | 55%                               |
|                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                             | EphB2  | 53%                               |
| Frk 45%                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                     | EphB3  | 51%                               |
|                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                             | Frk    | 45%                               |



Data adapted from Amato et al., Journal of Clinical Investigation, 2014, Supplementary Table 2.

# **Experimental Protocols**

# SelectScreen™ Kinase Profiling Service (Thermo Fisher Scientific)

The in vitro IC50 values for **ALW-II-41-27** were generated using the SelectScreen<sup>™</sup> Kinase Profiling Service. This service employs various assay technologies, with the LanthaScreen<sup>™</sup> Eu Kinase Binding Assay being a prominent method for ATP-competitive inhibitors.

Principle: The assay is based on the binding and displacement of a proprietary, Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor scaffold (kinase tracer) to the kinase of interest. Binding of the tracer to a europium-labeled anti-tag antibody that recognizes the kinase results in a high degree of Fluorescence Resonance Energy Transfer (FRET). A test compound that binds to the kinase's ATP site will compete with the tracer, leading to a decrease in the FRET signal.

#### General Protocol:

- Compound Preparation: Test compounds, such as ALW-II-41-27, are serially diluted to various concentrations, typically in 100% DMSO.
- Assay Plate Preparation: The diluted compounds are transferred to a low-volume 384-well plate.
- Kinase/Antibody Mixture Addition: A mixture containing the target kinase and a europiumlabeled anti-tag antibody in kinase buffer is added to the wells.
- Tracer Addition: An Alexa Fluor™ 647-labeled tracer is added to initiate the binding reaction.
- Incubation: The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the binding equilibrium to be reached.
- Plate Reading: The plate is read on a fluorescence plate reader capable of measuring timeresolved FRET. The emission ratio of the acceptor (Alexa Fluor™ 647) to the donor (europium) is calculated.



 Data Analysis: The emission ratios are plotted against the compound concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Note: Specific assay conditions, such as ATP concentration and the choice of substrate, are kinase-dependent and optimized for each assay. For type II inhibitors like **ALW-II-41-27** that bind to the 'DFG-out' conformation, the phosphorylation status of the kinase can significantly influence the measured potency.

## **KiNativ™ Cellular Kinase Profiling (ActivX Biosciences)**

This chemical proteomics platform measures the ability of a compound to bind to and protect active kinases in a complex biological sample (e.g., cell or tumor lysate) from being labeled by an ATP- or ADP-based probe.

Principle: The assay utilizes a biotinylated acyl-phosphate probe that covalently labels the active site lysine of kinases that are not occupied by an inhibitor. The extent of labeling for each kinase is inversely proportional to the binding affinity and concentration of the test compound.

#### General Protocol:

- Lysate Preparation: Cells or tumor tissues are lysed to release the native kinome.
- Inhibitor Incubation: The lysate is incubated with the test compound (**ALW-II-41-27**) at various concentrations to allow for target engagement.
- Probe Labeling: A biotinylated acyl-phosphate probe (an ATP or ADP analog) is added to the lysate. This probe will covalently label the active site lysine of kinases not bound by the inhibitor.
- Digestion: The proteome is digested into peptides.
- Enrichment: The biotin-labeled peptides are enriched using streptavidin affinity chromatography.
- Mass Spectrometry: The enriched peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinases.



 Data Analysis: The amount of labeled peptide for each kinase in the presence of the inhibitor is compared to a vehicle control to determine the percentage of inhibition of probe binding.

# **Signaling Pathways and Mechanisms of Action**

**ALW-II-41-27** primarily exerts its effects through the inhibition of EphA2 signaling. EphA2 is a receptor tyrosine kinase that, upon activation, can trigger multiple downstream pathways involved in cell proliferation, migration, and invasion.



Click to download full resolution via product page

Caption: EphA2 signaling pathway and its inhibition by ALW-II-41-27.



One of the key downstream pathways affected by **ALW-II-41-27** is the RhoA/ROCK pathway. Inhibition of EphA2 by **ALW-II-41-27** has been shown to decrease the levels of active, GTP-bound RhoA, which in turn inhibits Rho-associated coiled-coil containing protein kinase (ROCK). This cascade plays a critical role in regulating the actin cytoskeleton, cell adhesion, and motility.



Click to download full resolution via product page

Caption: General experimental workflow for kinase inhibitor profiling.

### Conclusion

**ALW-II-41-27** is a potent inhibitor of EphA2 with a multi-kinase inhibitory profile. Its selectivity has been characterized through various robust platforms, revealing a spectrum of targets that should be considered in the design and interpretation of studies utilizing this compound. The provided data and experimental outlines serve as a valuable resource for researchers in the fields of oncology and drug discovery, facilitating a deeper understanding of the biological effects of **ALW-II-41-27** and aiding in its further development and application.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

1. documents.thermofisher.com [documents.thermofisher.com]



- 2. mdpi.com [mdpi.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [ALW-II-41-27 Kinase Selectivity Profile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605359#alw-ii-41-27-kinase-selectivity-profile]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com